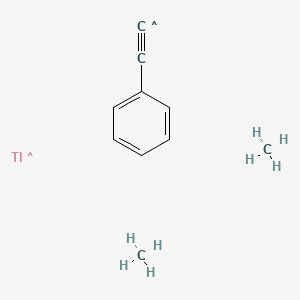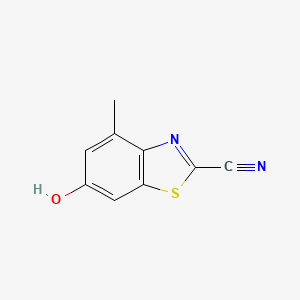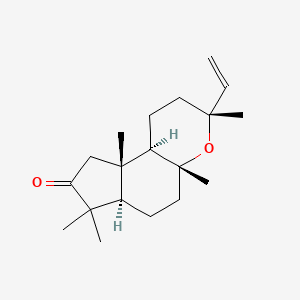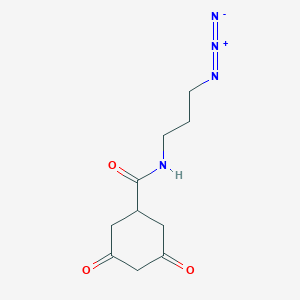
N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide
Vue d'ensemble
Description
“N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” is also known as “Biotin-azide” or “N-(3-Azidopropyl)biotinamide”. It is a form of biotin with a terminal azide group . Biotin-azide can be used to prepare various biotinylated conjugates via Click Chemistry . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of “N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” involves the use of 3-acrylamidopropyl trimethylammonium iodide . The compound is synthesized via self-condensing vinyl polymerization of acrylamide at an appropriate molar ratio of monomer to diperiodatocuprate (III) .Molecular Structure Analysis
The molecular formula of “N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” is C13H22N6O2S . It has a molecular weight of 326.42 . The structure of the compound includes a biotin moiety with a terminal azide group .Chemical Reactions Analysis
“N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
“N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” is a solid substance . It appears as a white to almost white powder or crystal . The melting point ranges from 166.0 to 170.0 °C .Applications De Recherche Scientifique
Comprehensive Analysis of DAz-1 Applications
DAz-1, or N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide, is a chemical probe with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Detection of Sulfenic Acid in Proteins: DAz-1 serves as a cell-permeable probe that reacts specifically with sulfenic acid-modified proteins . This application is crucial in the study of redox-sensitive cysteine residues in proteins, which may function as sensors of reactive oxygen species (ROS) and serve as molecular switches in signal transduction mechanisms.
Study of Protein Oxidation: The compound is used to understand the oxidative stress and reactive species in proteins. By detecting the initial oxidation product of cysteine, researchers can explore the reversible oxidation of cysteine as a biologically relevant signal transduction mechanism .
Click Chemistry Applications: DAz-1’s azido group provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins. This is particularly useful in click chemistry applications .
Redox Biology Research: In redox biology, DAz-1 helps in identifying and studying redox-regulated proteins . It facilitates the synthesis and biological evaluation of redox-regulated proteins within living cells, providing insights into cellular processes .
Chemical Synthesis and Purification: DAz-1 can be synthesized and purified through various chemical methods, including flash chromatography and reverse phase HPLC purification. This process is vital for producing high-purity DAz-1 for research purposes .
In Vivo Labeling of Proteins: The compound has been used to label proteins such as β-actin in vivo. DAz-1 labeled biotinylated bands can be detected in assays, aiding in the study of protein behavior and function within live cells .
Oxidative Stress Marker Development: Researchers utilize DAz-1 to develop markers for oxidative stress. By reacting with sulfenic acid-modified proteins, it helps in the identification of proteins affected by oxidative stress, which is a common factor in many diseases .
Analytical Chemistry Techniques: DAz-1 is instrumental in analytical chemistry, where it is used to detect and quantify protein modifications. Its specificity for sulfenic acid makes it a valuable tool for probing the redox state of proteins .
Safety and Hazards
Orientations Futures
The future directions of “N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide” could involve its use in the modification of nanostructured celluloses under aqueous conditions . The growing interest in silica hybrid materials to modify the physical and chemical properties of the silica network has led to an increasing interest in organoalkoxysilanes . The compound could also find applications in the synthesis of diverse biotinylated conjugates via Click Chemistry .
Mécanisme D'action
Target of Action
DAz-1, also known as N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide, primarily targets the DAZ (Deleted in Azoospermia) protein family . The DAZ protein family is a group of three highly conserved RNA-binding proteins that are important in gametogenesis and meiosis . Therefore, mutations in the genes that encode for the DAZ proteins can have detrimental consequences for fertility .
Mode of Action
DAz-1 interacts with the DAZ protein family, specifically with DAZ and DAZL (DAZ-like protein) . These interactions occur via their conserved RNA recognition motif . DAZL, which binds the GUU sequence of target mRNAs, interacts with poly (A)-binding proteins (PABPs) to initiate translation .
Biochemical Pathways
The DAZ family of proteins have multiple mechanisms of action with varying regulatory effects on translation . They exert their action on target mRNAs by binding various 3’-UTR sequences via their conserved RNA recognition motif . The candidate DAZ family targets reported in mouse were the members of cell division cycle 25 (Cdc25), testis specific gene 1 (Tpx1), Tpx2, peptidylglycine alpha-amidating monooxygenase (Pam), telomeric repeat binding factor 2 (Trf2), G-rich RNA sequence binding factor 1 (Grsf1), minor histocompatibility antigen H47 (H47), F-actin-capping protein subunit beta (Cappb), proteasome α7/C8 subunit (Pα7/C8), testis expressed gene 19.1 (Tex19.1), mouse vasa homologue (Mvh), and synaptonemal complex protein 3 (Sycp3) .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . They are essential for understanding how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of DAz-1’s action are primarily related to its role in spermatogenesis . By interacting with the DAZ protein family, DAz-1 plays a crucial role in the regulation of mRNA translation in germ cells . This regulation is essential for the normal progression of germ cells through mitotic proliferation, meiotic division, and morphological changes to form mature sperm .
Action Environment
The action environment of DAz-1 is primarily within the germ cells of the testis . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action of DAz-1.
Propriétés
IUPAC Name |
N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of DAZ-1 in C. elegans?
A1: DAZ-1 is the single homologue of the human Deleted in Azoospermia (DAZ) gene in C. elegans. Unlike its mammalian counterparts, which are crucial for spermatogenesis, DAZ-1 is essential for oogenesis in C. elegans. Specifically, it is required for the pachytene stage of meiosis I in female germline development. [, ] Loss of DAZ-1 function leads to sterility in hermaphrodites due to the arrest of oocyte development. [] Interestingly, DAZ-1 is dispensable for male meiosis, as males lacking DAZ-1 produce fertile sperm. []
Q2: How does DAZ-1 regulate the sperm/oocyte switch?
A2: DAZ-1 plays a crucial role in the sperm/oocyte switch, a critical process in the hermaphrodite germline of C. elegans. Studies show that DAZ-1 likely acts upstream of the FBF (fem-3 binding factor) pathway, which governs this switch. [] DAZ-1 can directly bind to the mRNAs encoding FBF proteins, suggesting a translational regulation mechanism. [] Loss of daz-1 function leads to reduced FBF protein levels, ultimately hindering the switch from spermatogenesis to oogenesis. []
Q3: What is the connection between DAZ-1, FBF, and GLD-3?
A3: The interplay between DAZ-1, FBF, and GLD-3 (a translational repressor) is vital for the sperm/oocyte switch. DAZ-1 positively regulates FBF protein levels, which promote oogenesis. [] Conversely, GLD-3 antagonizes FBF activity, favoring spermatogenesis. [] Interestingly, mutations in gld-3 can partially rescue the oogenesis defect observed in daz-1 mutants, supporting the antagonistic relationship between these factors. []
Q4: Where and when is DAZ-1 expressed in C. elegans?
A4: daz-1 transcription is restricted to the germline and initiates before meiosis begins. [] Its expression is most prominent in cells undergoing oogenesis, aligning with its crucial role in female meiosis. [] Furthermore, research suggests that DAZ-1 might also be involved in proper nuclear organization and cytoplasmic core formation during oogenesis. []
Q5: Does DAZ-1 interact with other proteins in C. elegans?
A5: Beyond its interaction with FBF mRNAs, DAZ-1 has been shown to interact with CPB-3, a protein involved in various germline development steps in C. elegans. [] While the exact mechanism of this interaction remains unclear, it suggests that DAZ-1 may participate in a broader regulatory network governing germ cell fate and development.
Q6: Are there chemical probes available to study sulfenic acid modifications in living cells, and how do they work?
A6: Yes, chemical probes like DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide) and its more potent analog DAz-2 have been developed for detecting sulfenic acid-modified proteins in living cells. [, ] These probes are cell-permeable and selectively react with sulfenic acids. They contain an azide handle for selective detection and enrichment of modified proteins using phosphine reagents via Staudinger ligation. [, ]
Q7: What is the significance of studying sulfenic acid modifications?
A7: Oxidation of cysteine residues in proteins to sulfenic acid is a crucial post-translational modification involved in regulating protein function and cellular signaling. [] Dysregulation of this process has been linked to various disease states. [] Therefore, tools like DAz probes help researchers understand the role of sulfenic acid modifications in cellular processes and potentially identify new therapeutic targets. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



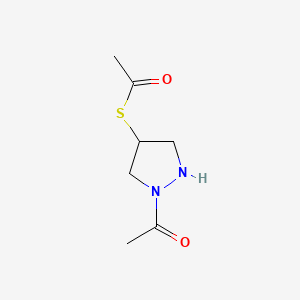

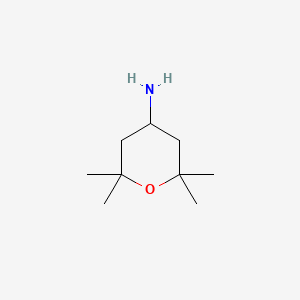
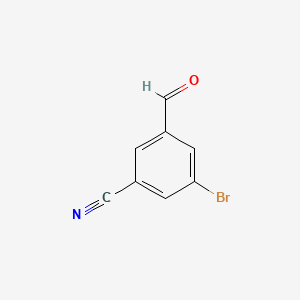
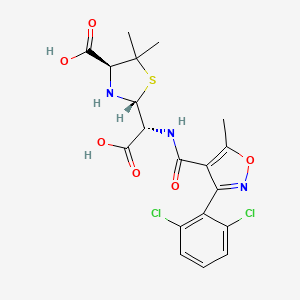
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)
